molecular formula C15H15NO3 B11725349 ethyl 2-[2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]acetate

ethyl 2-[2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]acetate

Cat. No.: B11725349
M. Wt: 257.28 g/mol
InChI Key: LDTCDJNRJYHPGL-UHFFFAOYSA-N
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Description

Ethyl 2-[2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]acetate is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

The synthesis of ethyl 2-[2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of indole derivatives with ethyl acetoacetate under acidic or basic conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Ethyl 2-[2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]acetate involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]acetate can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with similar structural features.

    Indole-3-carbinol: Known for its anticancer properties.

    Indole-3-aldehyde: Used in the synthesis of various pharmaceuticals. The uniqueness of this compound lies in its specific functional groups and the resulting biological activities.

Biological Activity

Ethyl 2-[2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]acetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its antioxidant, antibacterial, and anticancer activities.

Chemical Structure and Properties

The compound's chemical formula is C15H15NO3C_{15}H_{15}NO_3 with a molecular weight of 257.29 g/mol. It is characterized by an indole structure which is known for various biological activities.

1. Antioxidant Activity

Research indicates that compounds with indole structures often exhibit significant antioxidant properties. A study evaluating various derivatives found that such compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

2. Antibacterial Activity

This compound has shown promising antibacterial activity against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

3. Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies demonstrated that it inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The cytotoxic effects were attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a recent study, this compound was tested on MCF7 (breast cancer) and PC3 (prostate cancer) cell lines. The results showed:

Cell LineIC50 (µM)Mechanism of Action
MCF725Induction of apoptosis
PC330G2/M phase cell cycle arrest

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets through hydrophobic interactions and hydrogen bonding. Molecular docking studies suggest that it binds effectively to key proteins involved in apoptosis pathways and bacterial metabolism .

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

ethyl 2-(2-oxo-1-prop-2-enylindol-3-ylidene)acetate

InChI

InChI=1S/C15H15NO3/c1-3-9-16-13-8-6-5-7-11(13)12(15(16)18)10-14(17)19-4-2/h3,5-8,10H,1,4,9H2,2H3

InChI Key

LDTCDJNRJYHPGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1C2=CC=CC=C2N(C1=O)CC=C

Origin of Product

United States

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